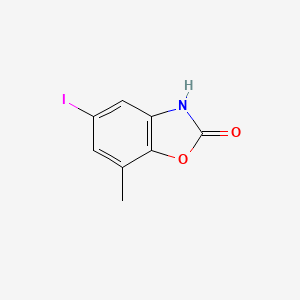
1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine is an organic compound characterized by the presence of a chlorophenyl group attached to a methoxypropyl methanimine structure
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine typically involves the reaction of 4-chlorobenzaldehyde with 1-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorophenyl group can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine involves its interaction with specific molecular targets. The chlorophenyl group may interact with aromatic receptors, while the methoxypropyl group can influence the compound’s solubility and reactivity. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-N-(1-methoxypropyl)methanimine can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-N-methylmethanimine: Lacks the methoxypropyl group, which may affect its reactivity and solubility.
1-(4-Chlorophenyl)-N-(1-ethoxypropyl)methanimine: Contains an ethoxypropyl group instead of a methoxypropyl group, potentially altering its chemical properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
648414-10-2 |
|---|---|
Fórmula molecular |
C11H14ClNO |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-(1-methoxypropyl)methanimine |
InChI |
InChI=1S/C11H14ClNO/c1-3-11(14-2)13-8-9-4-6-10(12)7-5-9/h4-8,11H,3H2,1-2H3 |
Clave InChI |
LATHYXGSJKCYML-UHFFFAOYSA-N |
SMILES canónico |
CCC(N=CC1=CC=C(C=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)


![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)



